(1-(Aminocarbonyl)hydrazino)acetic acid
Overview
Description
Scientific Research Applications
(1-(Aminocarbonyl)hydrazino)acetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
Target of Action
It’s worth noting that many bioactive compounds, including indole derivatives, have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.
Biochemical Pathways
It’s important to note that many bioactive compounds can influence a variety of biochemical pathways, leading to diverse biological activities .
Biochemical Analysis
Biochemical Properties
3-Aminohydantoic acid, like other amino acids, plays a crucial role in biochemical reactions. It is involved in the formation of proteins and polypeptides, which are essential for various biological functions
Molecular Mechanism
The molecular mechanism of action of 3-Aminohydantoic acid is complex and involves multiple steps. As an analogue of the amino acid lysine, it can act as an effective inhibitor for enzymes that bind that particular residue . This includes proteolytic enzymes like plasmin, the enzyme responsible for fibrinolysis .
Metabolic Pathways
3-Aminohydantoic acid is involved in various metabolic pathways. As an amino acid, it plays a crucial role in protein synthesis and is a key precursor for syntheses of hormones and low-molecular weight nitrogenous substances .
Transport and Distribution
The transport and distribution of 3-Aminohydantoic acid within cells and tissues are complex processes that involve various transporters and binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Aminocarbonyl)hydrazino)acetic acid typically involves the reaction of potassium cyanate with 2-hydrazinylacetic acid . The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity. The general reaction can be represented as follows:
[ \text{Potassium cyanate} + \text{2-hydrazinylacetic acid} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize yield.
Chemical Reactions Analysis
Types of Reactions
(1-(Aminocarbonyl)hydrazino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aminocarbonyl group to an amine.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Comparison with Similar Compounds
Similar Compounds
Semicarbazide: Similar in structure but lacks the acetic acid moiety.
Hydrazinecarboxamide: Another derivative of hydrazine with different functional groups.
2-semicarbazide acetic acid: Shares the acetic acid component but differs in the attached groups.
Uniqueness
(1-(Aminocarbonyl)hydrazino)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[amino(carbamoyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O3/c4-3(9)6(5)1-2(7)8/h1,5H2,(H2,4,9)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNSJMMQNFSFBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N(C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160448 | |
Record name | (1-(Aminocarbonyl)hydrazino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70160448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138-07-8 | |
Record name | 2-[1-(Aminocarbonyl)hydrazinyl]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminohydantoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1-(Aminocarbonyl)hydrazino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70160448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1-(aminocarbonyl)hydrazino]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.829 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AMINOHYDANTOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW8X937AJ3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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